molecular formula C11H23NO3 B13854325 N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate

Cat. No.: B13854325
M. Wt: 220.32 g/mol
InChI Key: CYKYMRWEPMUFSS-GKOSEXJESA-N
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Description

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a deuterated compound used primarily in scientific research. This compound is often utilized in analytical method development, method validation, and quality control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves the reaction of 2-(Hydroxymethyl)-2-(methyl-d3)pentanol with isopropyl isocyanate under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including crystallization and distillation, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is unique due to its deuterated nature, which makes it particularly useful in analytical and proteomics research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups .

Properties

Molecular Formula

C11H23NO3

Molecular Weight

220.32 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

InChI

InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)/i4D3

InChI Key

CYKYMRWEPMUFSS-GKOSEXJESA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(CO)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(CO)COC(=O)NC(C)C

Origin of Product

United States

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